molecular formula C14H17N3O3S B7466372 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide

1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide

Cat. No. B7466372
M. Wt: 307.37 g/mol
InChI Key: LUTJAMZGSCCSRF-UHFFFAOYSA-N
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Description

1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide, also known as CPDC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPDC is a pyrrolidine derivative that has a sulfonyl group and a cyano group attached to the phenyl ring. This compound has shown promising results in various research studies, making it a subject of interest for many researchers.

Mechanism of Action

The mechanism of action of 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins that cause inflammation. 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression and cell growth.
Biochemical and Physiological Effects
1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro. 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide has been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide in lab experiments is its high purity level, which makes it a reliable and consistent compound to work with. 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide. One potential direction is to investigate its potential use as an anti-inflammatory and analgesic agent in vivo. Another potential direction is to investigate its potential use as an anti-cancer agent in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide and to identify its molecular targets. Finally, more research is needed to optimize the synthesis of 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide and to improve its solubility in water for use in aqueous solutions.

Synthesis Methods

The synthesis of 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide involves the reaction of N,N-dimethylpyrrolidine-2-carboxylic acid with 4-cyanobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide as a white crystalline solid with a high purity level.

Scientific Research Applications

1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide has been used in various scientific research studies due to its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide has also been studied for its potential use as an anti-cancer agent, as it has shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-16(2)14(18)13-4-3-9-17(13)21(19,20)12-7-5-11(10-15)6-8-12/h5-8,13H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTJAMZGSCCSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCCN1S(=O)(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide

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